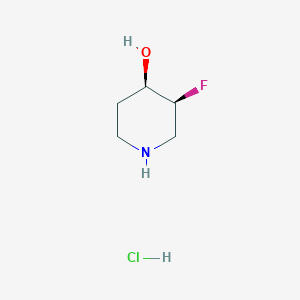

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride

描述

属性

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Preparation Methods

Two main synthetic strategies have been reported in the literature for the preparation of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride or closely related analogs, involving multistep sequences with key fluorination and functional group transformations.

Method 1: Multistep Synthesis via Hydroxy- and Fluoro-Substituted Piperidine Intermediates

This method involves the preparation of a piperidin-3-ol intermediate followed by fluorination and deprotection steps. The key steps are:

Step A: Preparation of Hydroxy-Substituted Piperidine Intermediate

Starting from a protected piperidine derivative, such as tert-butyl 3-hydroxy-4-substituted piperidine-1-carboxylate, the hydroxy group is introduced or retained at the 3-position.

Example: (3R,4R)-tert-butyl 3-hydroxy-4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate was prepared with yields around 69-81% after purification.Step B: Deprotection to Obtain Piperidin-3-ol Hydrochloride

The tert-butyl protecting group is removed using acidic conditions such as 4 M HCl in dioxane at room temperature, yielding the corresponding piperidin-3-ol hydrochloride salt.Step C: Fluorination of the 3-Hydroxy Group

The hydroxy group at the 3-position is converted to a fluorine substituent using diethylaminosulfur trifluoride (DAST) in dichloromethane at 0 °C to room temperature. This reaction typically proceeds over 2 hours and yields the 3-fluoropiperidine derivative as a mixture of diastereomers.Step D: Catalytic Hydrogenation to Remove Protecting Groups

Benzyl protecting groups on the phenyl substituent are removed by catalytic hydrogenation using 10% Pd/C under hydrogen pressure (25-99 psi) at room temperature for extended periods (up to 4 days) to yield the free hydroxyphenyl piperidine derivative.Step E: Final Purification

The crude product is purified by preparative HPLC to obtain the pure this compound or closely related analogs.

Key Reaction Conditions and Yields (Selected Steps):

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxy-piperidine formation | Pd/C hydrogenation, MeOH, H2 atmosphere | 69-81 | Used without further purification |

| Deprotection | 4 M HCl in dioxane, rt, 2 h | Quantitative | Evaporation to dryness yields hydrochloride salt |

| Fluorination | DAST, DCM, 0 °C to rt, 2 h | Not specified | Mixture of diastereomers and rearrangement products |

| Catalytic hydrogenation | 10% Pd/C, H2 pressure, rt, several days | Not specified | Removes benzyl protecting groups |

| Purification | Preparative HPLC | Isolated pure compound | Diastereomeric pair isolated |

This synthetic approach is well-documented in pharmaceutical patent literature and drug development reports, such as the synthesis of BMS-986169 analogs.

Method 2: Novel Route via Mesylate and Carbamate Intermediates

An alternative synthetic route focuses on the preparation of this compound as a possible impurity or intermediate in paroxetine hydrochloride synthesis, involving mesylation and carbamate formation:

Step A: Preparation of Mesylate Intermediate

The starting carbinol (3S,4R)-trans-4-(4-fluorophenyl)piperidin-3-methanol is reacted with methane sulfonyl chloride (methanesulfonyl chloride) in dichloromethane at 0–5 °C with triethylamine as base. The reaction is stirred for 3–4 hours, monitored by TLC, and yields the mesylate intermediate in approximately 95% yield.Step B: Carbamate Formation

The mesylate intermediate is treated with phenyl chloroformate in toluene at 5–10 °C with triethylamine. The reaction proceeds for 12–13 hours at room temperature, followed by workup and crystallization to give the carbamate intermediate in 73% yield.Step C: Hydrolysis and Further Transformations

The carbamate is hydrolyzed under reflux with aqueous NaOH to yield (3S,4R)-trans-4-(4-fluorophenyl)-3-(phenoxymethyl)piperidine, followed by crystallization to obtain a white solid with 48% yield.

This route emphasizes the generation of fluorinated piperidine derivatives via stable intermediates and is supported by spectral and physical data confirming compound identity.

Analytical and Characterization Data

Both methods include thorough characterization of intermediates and final products by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ^1H NMR data confirm stereochemistry and substitution patterns.Mass Spectrometry (MS):

Molecular ion peaks consistent with the fluorinated piperidine derivatives are observed, e.g., m/z 383 (M+H)+ for the final compound.Infrared (IR) Spectroscopy:

Characteristic absorption bands for hydroxyl, carbamate, and fluorine-containing functional groups are reported.Chromatographic Purity:

LCMS and HPLC methods are utilized to monitor reaction progress and purify final products.

Summary Table of Preparation Methods

| Method No. | Key Intermediates | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl 3-hydroxy-4-substituted piperidine | Pd/C hydrogenation, DAST fluorination, HCl deprotection | 69–81 (intermediates) | Multi-step, includes fluorination by DAST, benzyl protection removal |

| 2 | Mesylate and carbamate intermediates | Methane sulfonyl chloride, phenyl chloroformate, NaOH reflux | 48–95 | Novel route via mesylate and carbamate, impurity synthesis context |

科学研究应用

(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.

相似化合物的比较

Stereoisomers and Structural Analogues

The stereochemistry and substituent positioning significantly influence the properties of fluoropiperidine derivatives. Key comparisons include:

Key Observations :

- Stereochemistry impacts hydrogen-bonding networks and crystal packing. For example, the (3S,4R) configuration may favor specific intermolecular interactions compared to (3S,4S) .

- Racemic mixtures (e.g., 3R,4R-rel) are less commonly used in drug development due to challenges in enantiomer separation .

Substituent Variants

Methyl vs. Fluorine Substituents

- 3-Methylpiperidin-4-ol HCl (CAS 7583-53-1):

Trifluoromethyl Derivatives

- Cis-4-Methyl-3-(Trifluoromethyl)Piperidin-3-Ol HCl (CAS 1951444-38-4):

Complex Piperidine Derivatives

- (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine HCl (Paroxetine Impurity A):

生物活性

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of a fluorine atom and a hydroxyl group, play a critical role in its interaction with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C5H10ClFNO

- Molecular Weight : 151.59 g/mol

- Structural Features :

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Fluorine Atom : Positioned at the 3-position, enhancing binding affinity to biological targets.

- Hydroxyl Group : Located at the 4-position, potentially participating in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the hydroxyl group may stabilize these interactions through hydrogen bonding. These molecular interactions can modulate various biochemical pathways, leading to diverse pharmacological effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Antidepressant Effects :

- Compounds with similar structures have been linked to modulation of neurotransmitter systems, suggesting potential antidepressant properties.

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound may exhibit activity against various bacterial strains by disrupting cellular processes.

-

Analgesic Effects :

- There is potential for pain relief applications based on interactions with pain receptors.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and its derivatives:

Synthesis and Applications

The synthesis of this compound typically involves several steps including nucleophilic substitutions and reductions. The final product is obtained as a hydrochloride salt to enhance solubility and stability for various applications in medicinal chemistry and drug development .

Applications Include:

- Pharmaceutical Development : As an intermediate for creating new drugs targeting neurological disorders.

- Synthetic Chemistry : Used in the synthesis of more complex fluorinated compounds for research purposes.

常见问题

Q. What are the key structural characteristics of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, and how do they influence its reactivity?

The compound features a piperidine ring substituted with fluorine at the 3S position and a hydroxyl group at the 4R position. Its molecular formula is C₅H₁₁ClFNO (MW: 155.60 g/mol), with stereochemistry critical for interactions in chiral environments. The fluorine atom enhances electronegativity, affecting nucleophilic substitution reactions, while the hydroxyl group enables hydrogen bonding, influencing solubility and biological activity .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves stereoselective fluorination and hydroxylation of a piperidine precursor. Key steps include:

- Fluorination : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions.

- Hydroxylation : Epoxide ring-opening or catalytic oxidation.

- Resolution : Chiral chromatography or enzymatic resolution to isolate the (3S,4R) enantiomer. Final hydrochloride salt formation is achieved via HCl gas in methanol .

Q. How can the stereochemical purity of this compound be validated experimentally?

Use polarimetry to measure optical rotation and confirm enantiomeric excess. Chiral HPLC with columns like Chiralpak® AD-H or OD-H provides separation of enantiomers. X-ray crystallography (e.g., as in ’s orthogonal crystal system) resolves absolute configuration .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity compared to analogs?

The (3S,4R) configuration is critical for binding to biological targets like enzymes or receptors. For example:

- Enzyme inhibition : The hydroxyl group’s spatial orientation enables hydrogen bonding with catalytic residues (e.g., in kinases or proteases).

- Receptor affinity : Fluorine’s position influences hydrophobic interactions in binding pockets. Analog studies (e.g., 4-methoxy or 4-amino derivatives) show reduced activity due to altered stereoelectronic properties .

Q. What methodological challenges arise in analyzing reaction by-products during synthesis, and how can they be resolved?

Common by-products include:

- Diastereomers : Due to incomplete stereocontrol during fluorination/hydroxylation.

- Dehydrohalogenation products : From HCl elimination under high temperatures. Resolution strategies :

- LC-MS/MS : Identifies impurities via mass fragmentation patterns.

- NMR spectroscopy : Distinguishes diastereomers using coupling constants (e.g., J₃,4 in NOESY).

- Optimized reaction conditions : Lower temperatures and inert atmospheres minimize side reactions .

Q. How can computational methods predict the pharmacological potential of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin transporters or GABA receptors. QSAR studies correlate substituent effects (e.g., fluorine vs. chlorine) with bioactivity. ADMET prediction tools (e.g., SwissADME) assess solubility (~0.5 mg/mL) and blood-brain barrier penetration (logP: 0.9) .

Contradictions and Resolutions

- Stereochemical outcomes in synthesis : reports SN2 substitution for fluorine retention, while notes SN1 mechanisms in analogs. Resolution: Steric hindrance in the piperidine ring favors SN2 pathways.

- Biological activity : highlights fluorophenyl derivatives for neuropharmacology, whereas emphasizes enzyme inhibition. Both are valid but context-dependent (target vs. assay type).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。